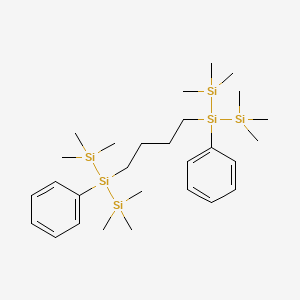
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one is an organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes a dioxolane ring fused with an oxolanone ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one typically involves the reaction of 2-methyl-1,3-dioxolane with an appropriate oxolanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dioxolane: A related compound with a similar dioxolane ring structure.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Another compound with a dioxolane ring, used in different applications.
1,3-Dioxolan-2-one, 4-methyl-: A stereoisomer with similar chemical properties.
Uniqueness
3-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one is unique due to its specific combination of dioxolane and oxolanone rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
| 141630-38-8 | |
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
3-methyl-3-(2-methyl-1,3-dioxolan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C9H14O4/c1-8(3-4-11-7(8)10)9(2)12-5-6-13-9/h3-6H2,1-2H3 |
Clé InChI |
JPAWJAHWKNOBNV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC1=O)C2(OCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-](/img/structure/B14266703.png)
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)

![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![N,N-Dimethyl-N'-{4-[(2-nitrophenyl)methyl]phenyl}urea](/img/structure/B14266776.png)
